

The Effect of KER-047 on Erythropoiesis: A Technical Overview

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Compound of Interest

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Abstract

KER-047 is an investigational, orally administered small molecule designed as a selective inhibitor of activin receptor-like kinase-2 (ALK2). Dysregulation of ALK2 signaling is a key driver in certain anemias characterized by functional iron deficiency, primarily through the overexpression of hepcidin, the master regulator of iron homeostasis. Elevated hepcidin levels restrict the availability of iron for erythropoiesis, leading to anemia. This technical guide provides an in-depth analysis of KER-047's mechanism of action, supported by preclinical and clinical data, demonstrating its potential to modulate iron metabolism and stimulate red blood cell production. The document includes a summary of quantitative data from clinical trials, details of experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Introduction: The Role of ALK2 in Iron Homeostasis and Erythropoiesis

Iron is an essential element for numerous physiological processes, most notably the synthesis of hemoglobin within erythroid precursors. The systemic availability of iron is tightly controlled by hepcidin, a peptide hormone produced by the liver.^[1] Hepcidin expression is, in part, regulated by the bone morphogenetic protein (BMP) signaling pathway, in which ALK2 plays a crucial role.^{[1][2]} In pathological states such as anemia of inflammation and iron-refractory iron

deficiency anemia (IRIDA), excessive ALK2 signaling leads to inappropriately high levels of hepcidin. This, in turn, triggers the degradation of the iron exporter ferroportin, trapping iron within cells and severely limiting its availability for erythropoiesis in the bone marrow, resulting in anemia.[2][3]

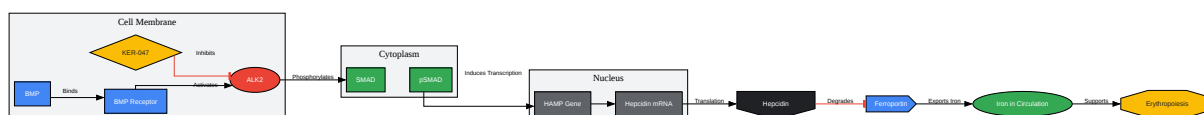
KER-047 is a selective inhibitor of ALK2, designed to normalize this signaling pathway.[1] By inhibiting ALK2, KER-047 is expected to reduce hepcidin production, thereby increasing ferroportin expression and promoting the mobilization of iron from stores. This enhanced iron availability is anticipated to support and enhance erythropoiesis.[1]

Mechanism of Action: ALK2 Inhibition

The proposed mechanism of action for KER-047 centers on the targeted inhibition of ALK2 to modulate the hepcidin pathway.

The ALK2 Signaling Pathway

The signaling cascade leading to hepcidin production is initiated by the binding of BMPs to their receptors, which recruits and phosphorylates ALK2. Activated ALK2 then phosphorylates SMAD proteins, which translocate to the nucleus and induce the transcription of the hepcidin gene (HAMP). The resulting hepcidin mRNA is translated into hepcidin, which then binds to ferroportin, leading to the export of iron from the cell into circulation. This process ultimately supports erythropoiesis.



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Caption: ALK2 signaling pathway and the inhibitory action of KER-047.

Preclinical and Clinical Evidence

Preclinical Studies

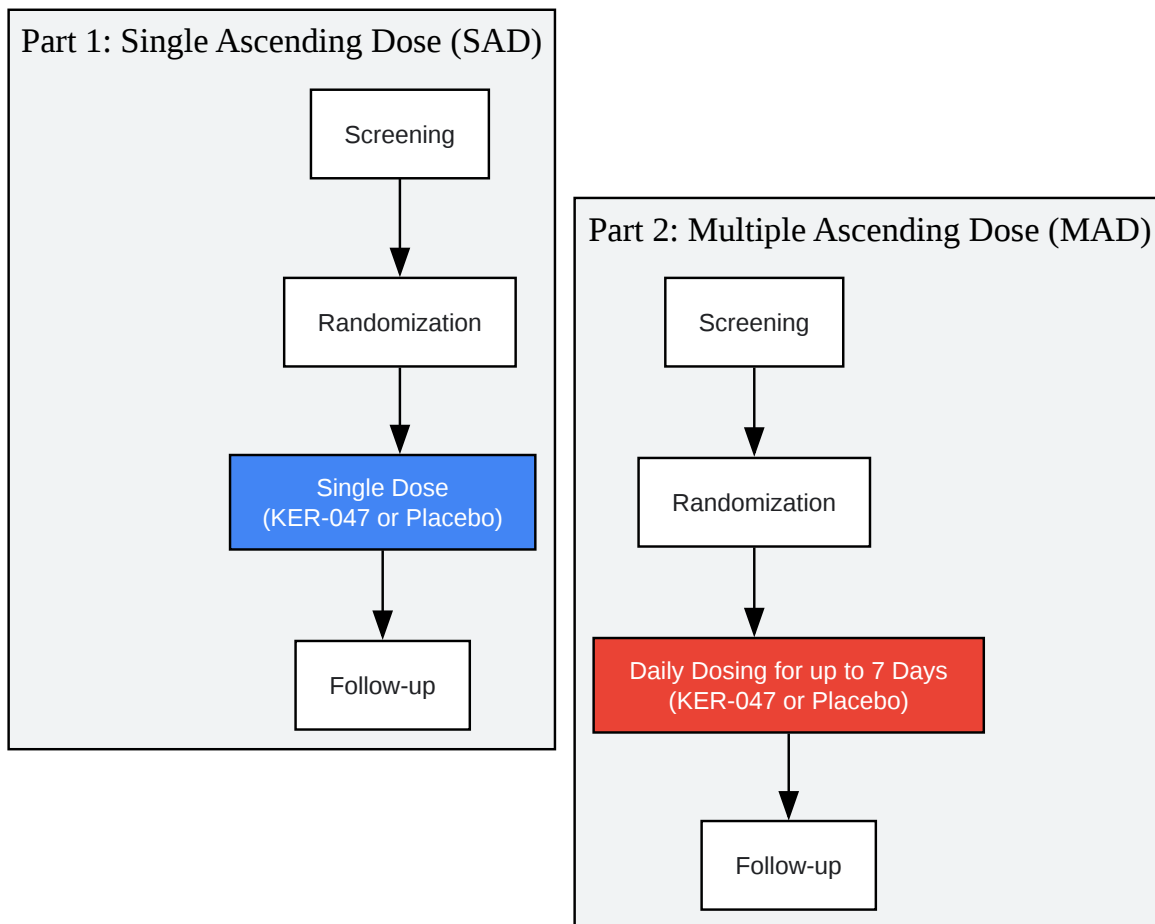
Preclinical studies in mouse models of IRIDA, where *Tmprss6* is knocked down, have demonstrated that ALK2 inhibition leads to a reduction in serum hepcidin and an increase in serum iron levels.[2] These studies provided the foundational evidence for the therapeutic potential of targeting ALK2 in iron-deficiency anemias.

Clinical Trials

Phase 1 Clinical Trial in Healthy Volunteers

A randomized, double-blind, placebo-controlled Phase 1 clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamic effects of single and multiple ascending doses of KER-047 in healthy volunteers.[1][4]

- Experimental Protocol:
 - Part 1 (Single Ascending Dose): Participants received single oral doses of KER-047 (capsule or liquid formulation) or placebo.[1] Doses ranged from 1 mg to 450 mg.[1]
 - Part 2 (Multiple Ascending Dose - MAD): Participants received daily oral doses of KER-047 (liquid formulation) or placebo for up to 7 days.[1] The dose cohorts were 50 mg, 100 mg, 200 mg, and 350 mg.[1][5]
 - Endpoints: Safety and tolerability were the primary endpoints. Pharmacodynamic markers included serum hepcidin, serum iron, transferrin saturation (TSAT), serum ferritin, and reticulocyte hemoglobin content (Ret-He).[1][3]



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Caption: Phase 1 clinical trial workflow for KER-047.

- Pharmacodynamic Results: Administration of KER-047 resulted in dose-dependent changes in biomarkers of iron metabolism, consistent with ALK2 inhibition.[5] These changes included rapid and robust increases in serum iron and TSAT, along with decreases in serum ferritin and hepcidin.[1] Importantly, an increase in reticulocyte hemoglobin content was observed, indicating that the mobilized iron was being incorporated into newly formed red blood cells. [1]

Parameter	Multiple Ascending Dose (MAD) Cohorts	Outcome
Serum Hepcidin	50 mg, 100 mg, 200 mg	Decreases observed.[5]
Serum Iron	50 mg, 100 mg, 200 mg, 350 mg	Rapid, robust, and sustained dose-related increases.[1]
Transferrin Saturation (TSAT)	50 mg, 100 mg, 200 mg, 350 mg	Rapid, robust, and sustained dose-related increases.[1]
Serum Ferritin	50 mg, 100 mg, 200 mg, 350 mg	Decreases observed, consistent with mobilization of iron stores.[1]
Reticulocyte Hemoglobin (Ret-He)	50 mg, 100 mg, 200 mg, 350 mg	Increases observed, starting on Day 3-4 of treatment.[1]

Phase 2 Clinical Trial in IRIDA Patients

A Phase 2 clinical trial is evaluating KER-047 for the treatment of IRIDA.[2][3] Preliminary data from a single participant have been reported.

- Experimental Protocol:
 - Design: Open-label trial.[6]
 - Participant: One patient with IRIDA.[3][6]
 - Dosing: 25 mg of KER-047 administered once daily.[3]
 - Endpoints: Changes in red cell and iron parameters.[3]
- Preliminary Results: In the single patient, treatment with KER-047 was well tolerated.[3] The observed changes in iron and red blood cell parameters were suggestive of iron redistribution consistent with the drug's mechanism of action.[6]

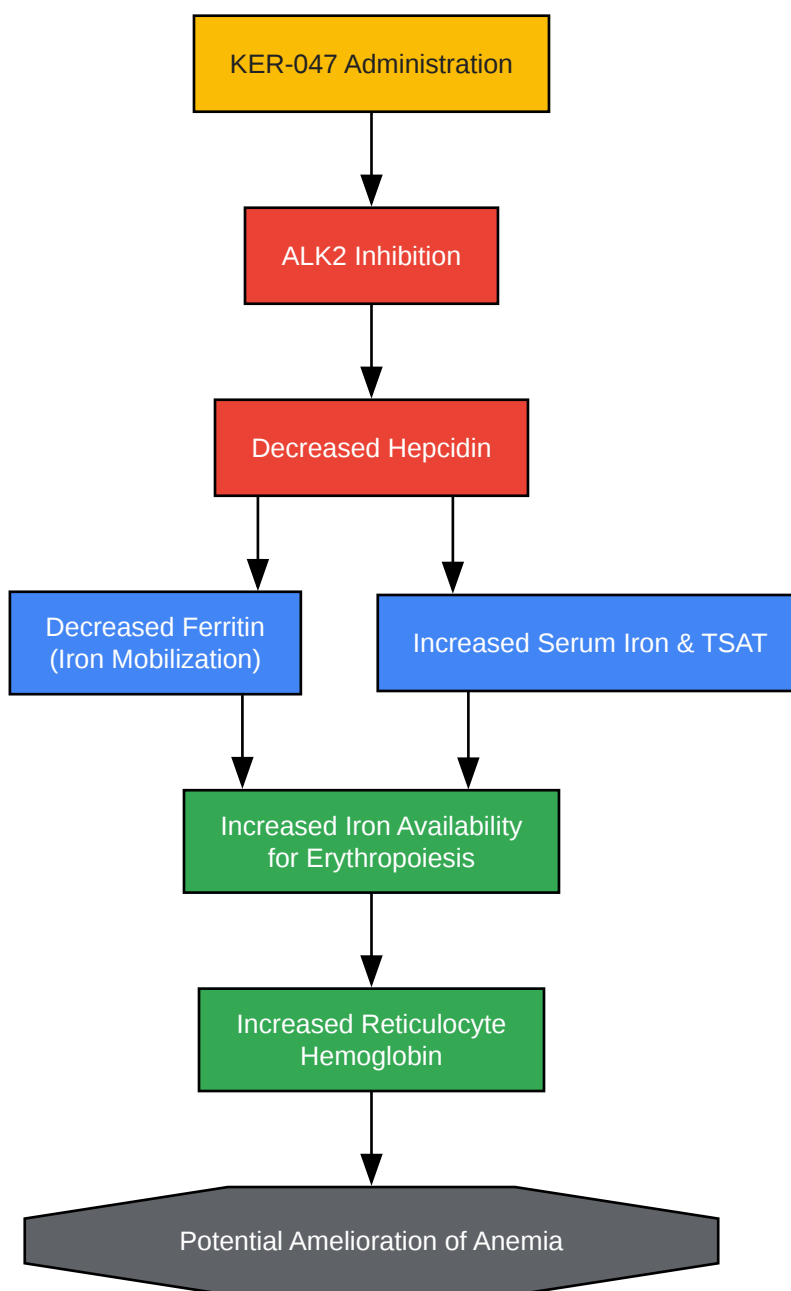
Parameter	Outcome in a Single IRIDA Patient (25 mg q.d.)
Hemoglobin	Remained stable.[2][3]
Mean Corpuscular Volume (MCV)	Remained stable.[2][3]
Serum Ferritin	Decreased during treatment and returned to baseline post-treatment.[3][6]
Serum Hepcidin	Decreased.[6]
Reticulocyte Hemoglobin (Ret-He)	Increased by day 5 of treatment.[2][3]
TSAT/Hepcidin Ratio	Slightly increased.[2][3]

Safety and Tolerability

In the Phase 1 trial, KER-047 was generally well-tolerated. There were no serious adverse events reported.[1] The most common adverse events in the KER-047 groups with a higher incidence than placebo included headache, gastrointestinal symptoms, chills, fatigue, and lymphopenia. The observed lymphopenia was reversible upon discontinuation of the study drug and is thought to be related to reduced intracellular iron. In the preliminary Phase 2 results for a single IRIDA patient, the participant reported intermittent dizziness, which was determined to be unrelated to the study drug, and no serious adverse events were observed.[2][3]

Conclusion

KER-047, a selective ALK2 inhibitor, has demonstrated a consistent and robust effect on iron metabolism in both healthy volunteers and preliminarily in a patient with IRIDA. By targeting the ALK2 pathway, KER-047 effectively reduces hepcidin levels, leading to the mobilization of stored iron and its increased availability for erythropoiesis, as evidenced by the increase in reticulocyte hemoglobin content.[1] These findings support the continued development of KER-047 as a potential therapeutic for anemias driven by functional iron deficiency.



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Caption: Logical flow of KER-047's effect on erythropoiesis.

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References

- 1. researchgate.net [researchgate.net]
- 2. Keros Therapeutics : Preliminary Results of a Phase-2 Clinical Trial of the ALK-2 Inhibitor KER-047 for Treatment of Iron-Refractory Iron Deficiency Anemia | MarketScreener [marketscreener.com]
- 3. ashpublications.org [ashpublications.org]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Keros Therapeutics Presents Clinical Trial & Preclinical Study Results from its ALK2 Inhibitor Program, Including KER-047 Phase 1 Data, and KER-050 Preclinical Data, at the Virtual 62nd American Society of Hematology Annual Meeting & Exposition - BioSpace [biospace.com]
- 6. Keros Therapeutics Presents Clinical Data from its KER-050 and KER-047 Programs and Preclinical Data from its KER-050 and ALK2 Inhibitor Programs at the 64th American Society of Hematology Annual Meeting and Exposition - BioSpace [biospace.com]
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